

# Application Notes and Protocols: Nicotinamide Riboside (Malate) in Alzheimer's Disease Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |
|----------------------|------------------------------|-----------|
| Compound Name:       | Nicotinamide riboside malate |           |
| Cat. No.:            | B15571242                    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nicotinamide Riboside (NR), an NAD+ precursor, in preclinical Alzheimer's disease (AD) mouse models. The information is curated from recent studies and is intended to guide researchers in designing and implementing experiments to evaluate the therapeutic potential of NR and its salt forms, such as NR malate.

#### Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles. A growing body of evidence suggests that impaired cellular bioenergetics and reduced levels of nicotinamide adenine dinucleotide (NAD+) are key features of AD pathogenesis.[1][2][3] NAD+ is a critical coenzyme for numerous cellular processes, including mitochondrial function, DNA repair, and cellular stress resistance.[1][3]

Nicotinamide Riboside (NR) is a form of vitamin B3 and a well-established precursor to NAD+. [2] Supplementation with NR has been shown to effectively raise NAD+ levels in various tissues, including the brain.[4][5] In several Alzheimer's disease mouse models, NR administration has demonstrated significant therapeutic benefits, including improved cognitive



function, reduced neuroinflammation, and amelioration of AD-related pathologies.[3][6] These findings underscore the potential of NR, and by extension its various salt forms like NR malate, as a promising therapeutic agent for Alzheimer's disease.

### **Summary of Preclinical Data**

The following tables summarize the key findings from studies investigating the effects of Nicotinamide Riboside in various Alzheimer's disease mouse models.

Table 1: Effects of NR on Cognitive Function in AD

| <u>Mouse l</u> | M | OC | e | S |
|----------------|---|----|---|---|
|----------------|---|----|---|---|

| Mouse Model                | Treatment<br>Details                    | Behavioral<br>Test(s)                                             | Key Cognitive<br>Outcomes                                                      | Reference(s) |
|----------------------------|-----------------------------------------|-------------------------------------------------------------------|--------------------------------------------------------------------------------|--------------|
| Tg2576                     | 250 mg/kg/day<br>for 3 months           | Object<br>Recognition Test                                        | Improved cognitive function                                                    | [7]          |
| 3xTgAD &<br>3xTgAD/Polβ+/- | NR in drinking<br>water for 3<br>months | Multiple behavioral tests (e.g., water mazes, object recognition) | Improved<br>learning and<br>memory                                             | [3][6]       |
| AD/Polβ mice               | NR treatment                            | Fear<br>Conditioning Test                                         | Increased cued freezing times to wild-type levels, indicating improved memory. | [3]          |

# Table 2: Neuropathological and Cellular Effects of NR in AD Mouse Models



| Mouse Model                | Treatment Details                    | Key<br>Pathological/Cellul<br>ar Outcomes                                                                                                                                                           | Reference(s) |
|----------------------------|--------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| 3xTgAD &<br>3xTgAD/Polβ+/- | NR in drinking water<br>for 3 months | - Reduced phosphorylated Tau (pTau) pathology- No significant impact on amyloid-beta (Aβ) accumulation- Reduced DNA damage and neuroinflammation- Increased neurogenesis and reduced neuronal death | [3][6][8]    |
| Tg2576                     | 250 mg/kg/day for 3 months           | - Significantly<br>decreased Aβ levels                                                                                                                                                              | [7]          |
| APP/PS1                    | NAD+ injections                      | - Decreased senile plaques in the hippocampus and cortex                                                                                                                                            | [9][10]      |

Table 3: Biochemical and Mechanistic Effects of NR in AD Mouse Models



| Mouse Model    | Treatment Details             | Key<br>Biochemical/Mecha<br>nistic Outcomes                                                                     | Reference(s) |
|----------------|-------------------------------|-----------------------------------------------------------------------------------------------------------------|--------------|
| 3xTgAD/Polβ+/- | NR treatment                  | - Normalized cerebral<br>NAD+/NADH ratio-<br>Increased activity of<br>SIRT3 in the brain                        | [3]          |
| Tg2576         | 250 mg/kg/day for 3<br>months | - Significantly increased steady- state levels of NAD+ in the cerebral cortex- Increased PGC-1α gene expression | [7]          |
| APP/PS1        | NAD+ injections               | - Increased expression of NAMPT in the cortex- Increased ATP content in the cortex                              | [9][10]      |

## **Key Signaling Pathways**

The therapeutic effects of Nicotinamide Riboside in Alzheimer's disease models are largely attributed to the restoration of cellular NAD+ levels, which in turn modulates several downstream pathways crucial for neuronal health.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. NAD+ in Alzheimer's Disease: Molecular Mechanisms and Systematic Therapeutic Evidence Obtained in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound repairs features of Alzheimer's disease in mice | National Institutes of Health (NIH) [nih.gov]
- 3. NAD+ supplementation normalizes key Alzheimer's features and DNA damage responses in a new AD mouse model with introduced DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. Nicotinamide Riboside a new promising treatment against Alzheimer's Disease [mbg.au.dk]
- 6. Compound prevents neurological damage, shows cognitive benefits in mouse model of Alzheimer's disease | National Institutes of Health (NIH) [nih.gov]
- 7. Nicotinamide riboside restores cognition through an upregulation of proliferator-activated receptor-y coactivator 1α regulated β-secretase 1 degradation and mitochondrial gene expression in Alzheimer's mouse models PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Mice with Alzheimer's May Experience Symptom Alleviation via NAD+ [nmn.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Nicotinamide Riboside (Malate) in Alzheimer's Disease Mouse Models]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15571242#application-of-nr-malate-in-alzheimer-s-disease-mouse-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com